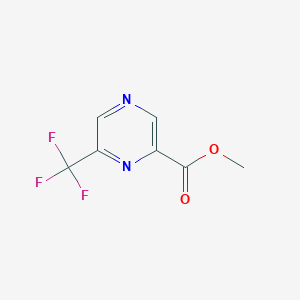
Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-(trifluorometil)pirazina-2-carboxilato de metilo es un compuesto heterocíclico con un núcleo de pirazina estable. Presenta un grupo trifluorometilo en la posición 6 y un grupo éster en la posición 2. Estos elementos estructurales confieren propiedades fisicoquímicas favorables, como una mayor lipofilia y estabilidad metabólica, lo que lo hace valioso para aplicaciones farmacéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-(trifluorometil)pirazina-2-carboxilato de metilo generalmente implica la reacción de derivados de pirazina con agentes trifluorometilantes. Un método común es el acoplamiento de Suzuki–Miyaura, que utiliza reactivos de boro para formar enlaces carbono-carbono en condiciones suaves y tolerantes a los grupos funcionales . Las condiciones de reacción a menudo incluyen un catalizador de paladio, una base y un solvente adecuado.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto pueden implicar reacciones de acoplamiento de Suzuki–Miyaura a gran escala, optimizadas para un alto rendimiento y pureza. Los parámetros del proceso, como la temperatura, la presión y el tiempo de reacción, se controlan cuidadosamente para garantizar una calidad de producto constante .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-(trifluorometil)pirazina-2-carboxilato de metilo se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo trifluorometilo con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y derivados de pirazina sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El 6-(trifluorometil)pirazina-2-carboxilato de metilo tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de compuestos heterocíclicos más complejos.
Biología: La estabilidad y la lipofilia del compuesto lo hacen adecuado para estudiar interacciones biológicas y vías metabólicas.
Medicina: Sus propiedades fisicoquímicas favorables se aprovechan en el desarrollo de agentes farmacéuticos con mejor biodisponibilidad y estabilidad metabólica.
Industria: El compuesto se utiliza en la producción de agroquímicos y productos químicos especiales
Mecanismo De Acción
El mecanismo de acción del 6-(trifluorometil)pirazina-2-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. El grupo trifluorometilo mejora la capacidad del compuesto para penetrar las membranas celulares, lo que le permite alcanzar los objetivos intracelulares de manera efectiva. El grupo éster puede sufrir hidrólisis para liberar metabolitos activos que interactúan con enzimas y receptores, modulando su actividad .
Comparación Con Compuestos Similares
Compuestos similares
3-(Trifluorometil)pirazina-2-carboxilato de metilo: Similar en estructura pero con el grupo trifluorometilo en la posición 3.
Pirazina-2-carboxilato de metilo: Carece del grupo trifluorometilo, lo que da como resultado diferentes propiedades fisicoquímicas.
Singularidad
El 6-(trifluorometil)pirazina-2-carboxilato de metilo es único debido a su patrón de sustitución específico, que imparte una mayor lipofilia y estabilidad metabólica. Estas propiedades lo hacen particularmente valioso en aplicaciones farmacéuticas, donde tales características son cruciales para el desarrollo de fármacos .
Propiedades
IUPAC Name |
methyl 6-(trifluoromethyl)pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-11-3-5(12-4)7(8,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAABTQWFSTOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)
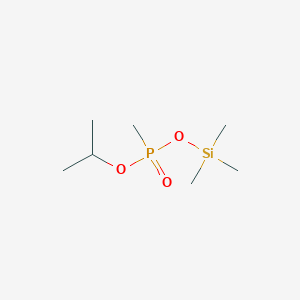
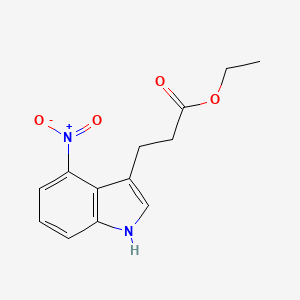
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)
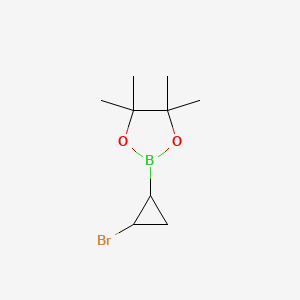
![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)
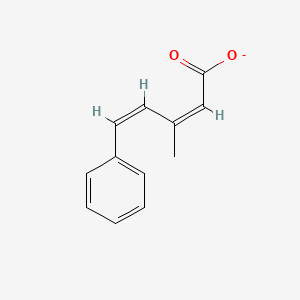
![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)
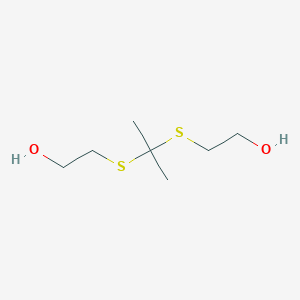
![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)

![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)
